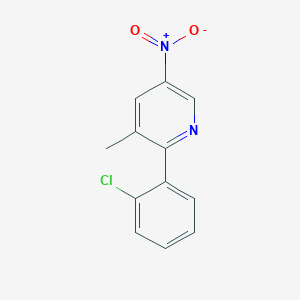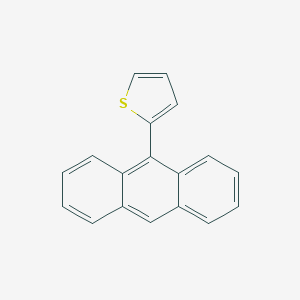![molecular formula C11H8N2 B14760342 7H-Cyclopenta[f]quinoxaline CAS No. 233-19-2](/img/structure/B14760342.png)
7H-Cyclopenta[f]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Cyclopenta[f]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a quinoxaline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Cyclopenta[f]quinoxaline typically involves the condensation of o-phenylenediamine with cyclopentanone under acidic or basic conditions. This reaction forms the quinoxaline ring system, which is then fused with the cyclopentane ring through subsequent cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound often employ transition-metal-free catalysis to enhance the efficiency and sustainability of the synthesis process. These methods focus on green chemistry principles, utilizing environmentally friendly solvents and catalysts to minimize waste and reduce the overall environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7H-Cyclopenta[f]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, tetrahydroquinoxalines, and other quinoxaline derivatives with diverse functional groups .
Aplicaciones Científicas De Investigación
7H-Cyclopenta[f]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Quinoxaline derivatives, including this compound, have shown promise as anticancer, antiviral, and antibacterial agents.
Industry: The compound is used in the development of materials for organic photovoltaic devices, electroluminescent materials, and fluorescent probes
Mecanismo De Acción
The mechanism of action of 7H-Cyclopenta[f]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication. These interactions can lead to the disruption of cellular processes, making the compound effective in treating various diseases .
Comparación Con Compuestos Similares
Quinoxaline: A simpler analog with a fused benzene and pyrazine ring system.
Quinoline: Another heterocyclic compound with a fused benzene and pyridine ring system.
Cinnoline: A compound with a fused benzene and pyridazine ring system.
Uniqueness: 7H-Cyclopenta[f]quinoxaline is unique due to its fused cyclopentane and quinoxaline ring system, which imparts distinct physicochemical properties and biological activities. This structural uniqueness allows for diverse applications in various scientific fields, setting it apart from other similar compounds .
Propiedades
Número CAS |
233-19-2 |
|---|---|
Fórmula molecular |
C11H8N2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
7H-cyclopenta[f]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-8-4-5-10-11(9(8)3-1)13-7-6-12-10/h1,3-7H,2H2 |
Clave InChI |
DYKVVAQBLWTLSJ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C1C=CC3=NC=CN=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14760284.png)

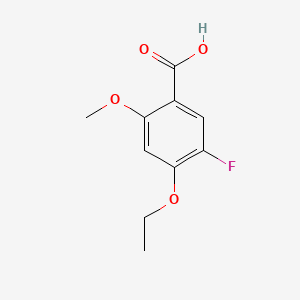
![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)
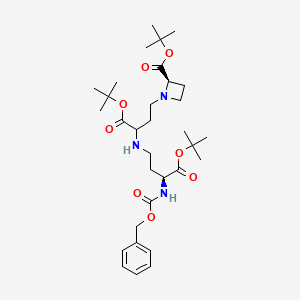
![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)
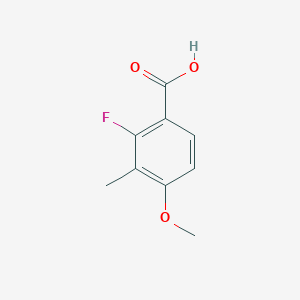
![1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14760333.png)
